Bienvenue dans la boutique en ligne BenchChem!

GL-V9

ovarian cancer cisplatin resistance ACC1 inhibition

Select GL-V9 for reproducible preclinical oncology research. Unlike natural flavonoids, GL-V9 is a patented synthetic compound with ≥98% purity, produced via a scalable 5-step process. It uniquely targets ACC1, AKT1, STEAP3, and Wee1, enabling robust synergy with cisplatin and oxaliplatin in resistant cancer models. Validated pharmacokinetics (6.23–7.08% bioavailability) and IND approval for AML support translational relevance. Ideal for cisplatin/oxaliplatin resistance, AKT degradation, and cSCC studies. Bulk quantities available; request a quote.

Molecular Formula C24H27NO5
Molecular Weight 409.48
CAS No. 1178583-19-1
Cat. No. B607662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGL-V9
CAS1178583-19-1
SynonymsGL-V9;  GLV9;  GL V9
Molecular FormulaC24H27NO5
Molecular Weight409.48
Structural Identifiers
SMILESO=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(OCCCCN4CCCC4)=C3OC
InChIInChI=1S/C24H27NO5/c1-28-23-21(29-14-8-7-13-25-11-5-6-12-25)16-19(27)22-18(26)15-20(30-24(22)23)17-9-3-2-4-10-17/h2-4,9-10,15-16,27H,5-8,11-14H2,1H3
InChIKeyUTBSFLRYDHWNGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GL-V9 (CAS 1178583-19-1) AMPK Activator and Synthetic Flavonoid Derivative for Cancer and Inflammation Research Procurement


GL-V9 is a synthetic flavonoid derivative structurally modified from the natural scaffold wogonin, designed to improve bioavailability and target engagement [1]. It functions primarily as an AMPK activator, but also engages multiple parallel targets, including ACC1 inhibition and degradation of AKT1, STEAP3, and Wee1, depending on cellular context [2]. As of 2023, GL-V9 has advanced to Investigational New Drug (IND) application stage with the National Medical Products Administration (NMPA) of China for the treatment of acute myeloid leukemia, reflecting its transition from early discovery to a clinically positioned investigational agent [3]. Preclinical studies demonstrate efficacy across a wide range of cancer types, including hepatocellular carcinoma, breast cancer, colorectal cancer, ovarian cancer, T-cell malignancies, and small cell lung cancer, as well as in colitis and colitis-associated colorectal cancer models [4].

Why Generic Substitution Fails: The Pharmacological and Synthetic Uniqueness of GL-V9 vs. Wogonin and Other Flavonoid Derivatives


In-class flavonoid compounds, including the natural parent wogonin and other synthetic derivatives such as chrysin or 5-hydroxy-7-methoxyflavone, cannot be interchangeably substituted for GL-V9 due to a combination of synthetic complexity, distinct target engagement profiles, and critical differences in drug-like properties. GL-V9 is produced via a patented five-step synthesis process from chrysin that yields >99.5% purity, a level of process control and scalability that is not generally applicable to natural product extraction or simpler flavonoid syntheses [1]. Pharmacologically, GL-V9 engages multiple distinct molecular targets—including ACC1, AKT1, STEAP3, and Wee1—that are not equivalently modulated by wogonin or other flavonoids, leading to unique efficacy profiles in specific cancer contexts and synergy with chemotherapeutics such as cisplatin and oxaliplatin [2]. Furthermore, the published pharmacokinetic profile of GL-V9 in rats reveals a specific bioavailability (6.23-7.08%) and a distinct metabolic fate (rapid conversion to 5-O-glucuronide GL-V9) that directly impacts dosing and experimental design; substituting an analog without equivalent PK characterization would invalidate in vivo study reproducibility [3].

GL-V9 Evidence Guide: Quantitative Differentiation vs. Comparators for Informed Procurement


GL-V9 Inhibits ACC1 to Reverse Cisplatin Resistance in Ovarian Cancer: A Unique Target Engagement Profile

GL-V9 directly binds to and inhibits acetyl-CoA carboxylase 1 (ACC1), a mechanism not observed for the parent compound wogonin or other commonly studied flavonoids. This ACC1 inhibition leads to elevated intracellular reactive oxygen species (ROS) levels, which specifically reverses cisplatin resistance in ovarian cancer cells. In a head-to-head comparison within the same study, GL-V9 demonstrated the ability to enhance cisplatin sensitivity and reverse cisplatin resistance, whereas wogonin does not share this ACC1-targeting property [1]. In A2780 ovarian cancer xenograft models, GL-V9 in combination with cisplatin significantly suppressed tumor growth compared to either agent alone, with no observable toxicity [1].

ovarian cancer cisplatin resistance ACC1 inhibition ROS

GL-V9 Demonstrates Superior and Time-Dependent Cytotoxicity Against Cutaneous Squamous Cell Carcinoma (cSCC) Compared to Typical Flavonoid Potency

In cutaneous squamous cell carcinoma (cSCC) A431 cells, GL-V9 exhibits potent, time-dependent cytotoxicity with IC50 values decreasing from 17.72 µM at 24h to 5.9 µM at 48h [1]. This potency is notably higher than that reported for many natural flavonoids against similar cell types. For context, wogonin (the parent compound) showed an IC50 of 73.7 µM at 48h in murine sarcoma S180 cells, and chrysin demonstrated IC50 values of approximately 20 µM in A549 lung cancer cells [2][3]. While these are cross-study comparisons across different cell lines, the time-dependent potency of GL-V9 (5.9 µM at 48h) suggests a substantial improvement in cytotoxic efficacy relative to the parent flavonoid class. GL-V9 uniquely induces both apoptosis and autophagy in cSCC cells via suppression of AKT-regulated HK2 and mTOR signals, a dual mechanism not commonly observed with simpler flavonoids [1].

cSCC cytotoxicity apoptosis autophagy

GL-V9 Synergizes with Oxaliplatin via Wee1 Degradation, a Mechanism Not Reported for Standard Flavonoids

GL-V9 uniquely synergizes with oxaliplatin to suppress colorectal cancer (CRC) by accelerating the degradation of Wee1 kinase, thereby abrogating cell cycle arrest and forcing mitotic entry in the presence of DNA damage [1]. This mechanism is distinct from the typical AMPK activation or apoptosis induction seen with other flavonoids. In HCT-116 cells, GL-V9 enhanced oxaliplatin-induced DNA damage as measured by comet assay and significantly suppressed tumor growth in CRC xenograft models compared to oxaliplatin alone [1]. The combination index (CI) values confirmed strong synergy in vitro. While direct comparator data with wogonin or chrysin in this specific context are not available, the Wee1 degradation mechanism is unique to GL-V9 and has not been reported for natural flavonoids, representing a class-level differentiation [1].

colorectal cancer oxaliplatin synergy Wee1 degradation DNA damage

GL-V9 Demonstrates Superior Selectivity in Targeting AKT1 Degradation vs. Pharmacologic PI3K Inhibition

In T-cell acute lymphoblastic leukemia (T-ALL) models, GL-V9 induces lysosome-dependent degradation of AKT1, a mechanism that results in more persistent and stronger apoptosis induction compared to pharmacologic PI3K inhibitors [1]. This is a critical differentiation: GL-V9 does not merely inhibit AKT1 kinase activity but promotes its physical degradation, leading to sustained downstream effects including FOXO3A nuclear translocation and BIM upregulation. The study explicitly states that 'GL-V9 showed a more persistent and stronger apoptosis induction effects than pharmacologic PI3K inhibitor' [1]. In vivo, GL-V9 reduced leukemic burden in T-ALL-bearing BALB/c nude mice, confirming translational potential. This degradation-based mechanism is distinct from the transient inhibition achieved by small molecule PI3K or AKT inhibitors, representing a unique pharmacological property for a flavonoid-derived compound [1].

T-cell malignancies AKT1 degradation apoptosis PI3K pathway

Scalable Synthesis with >99.5% Purity and Documented IND Advancement: A Procurement-Ready Differentiator

GL-V9 is synthesized via a robust five-step process from chrysin that achieves exceptional HPLC purity (>99.5 area %) and an overall yield of 29.1% [1]. This scalable methodology has been published in Organic Process Research & Development, a journal dedicated to industrially relevant synthetic chemistry. Critically, this synthetic route enabled the production of sufficient drug substance to support an Investigational New Drug (IND) application submitted to the NMPA in 2023 for acute myeloid leukemia [1]. In contrast, the parent compound wogonin is typically extracted from Scutellaria baicalensis with variable purity and yield, and suffers from poor bioavailability that has limited its clinical translation [2]. Chrysin and other natural flavonoids face similar challenges with extraction consistency and lack of scalable synthetic routes suitable for GMP production. The existence of a published, scalable synthesis with defined purity specifications directly translates to procurement reliability and batch-to-batch reproducibility for research use [1].

process chemistry GMP synthesis purity IND

GL-V9 (CAS 1178583-19-1) Optimal Research and Industrial Application Scenarios Based on Validated Evidence


Overcoming Platinum Resistance in Ovarian Cancer Research

Procure GL-V9 for studies investigating reversal of cisplatin resistance in ovarian cancer. GL-V9 uniquely targets ACC1 to elevate ROS and sensitize resistant cells to cisplatin, a mechanism not shared by natural flavonoids [1]. In vivo xenograft models confirm synergy with cisplatin without added toxicity, making GL-V9 a critical tool for translational ovarian cancer research [1].

Synergistic Combination Therapy with Oxaliplatin in Colorectal Cancer Models

Use GL-V9 in preclinical colorectal cancer studies designed to enhance oxaliplatin efficacy. GL-V9 degrades Wee1 kinase, forcing mitotic catastrophe in the presence of oxaliplatin-induced DNA damage, a unique synergy mechanism not observed with other flavonoid derivatives [2]. This application is supported by in vitro synergy data and in vivo tumor suppression in xenograft models [2].

Targeting AKT-Driven T-Cell Malignancies via Protein Degradation

Employ GL-V9 as a mechanistically distinct tool compound for studying AKT1 degradation in T-cell acute lymphoblastic leukemia and other AKT-dependent malignancies. GL-V9 promotes lysosome-dependent AKT1 degradation, yielding more persistent apoptosis than pharmacologic PI3K inhibitors [3]. This provides a unique chemical biology probe for dissecting AKT pathway dynamics [3].

Investigating Dual Apoptosis and Autophagy Induction in Cutaneous Squamous Cell Carcinoma

Select GL-V9 for cSCC research programs requiring a compound that simultaneously induces apoptosis and autophagy via AKT/HK2/mTOR axis suppression. With an IC50 of 5.9 µM at 48h in A431 cells, GL-V9 offers potent, time-dependent cytotoxicity coupled with a unique dual mechanism not achievable with natural flavonoids like wogonin or chrysin [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GL-V9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.